

Structural Characterization of 6-Methoxy-4-methylnicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Methoxy-4-methylnicotinaldehyde
Cat. No.:	B047350

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of **6-methoxy-4-methylnicotinaldehyde**. The information presented herein is intended to be a valuable resource for professionals engaged in chemical synthesis and drug development, offering detailed methodologies and predicted spectral data based on analogous compounds.

Chemical Structure and Properties

6-Methoxy-4-methylnicotinaldehyde is a substituted pyridine derivative. Its structure features a pyridine ring with a methoxy group at the 6-position, a methyl group at the 4-position, and an aldehyde group at the 3-position.

Molecular Formula: C₈H₉NO₂[\[1\]](#)[\[2\]](#)

Molecular Weight: 151.16 g/mol [\[1\]](#)

IUPAC Name: 6-methoxy-4-methylpyridine-3-carbaldehyde

CAS Number: 123506-66-1[\[1\]](#)[\[2\]](#)

Predicted Spectroscopic Data

While a complete set of experimentally verified spectral data for **6-methoxy-4-methylnicotinaldehyde** is not readily available in the public domain, the following data are predicted based on the analysis of structurally similar compounds, such as substituted nicotinaldehydes and other methoxy- and methyl-substituted pyridines.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~10.3	s	1H	Aldehyde (-CHO)
~8.5	s	1H	Pyridine Ring (H-2)
~6.8	s	1H	Pyridine Ring (H-5)
~3.9	s	3H	Methoxy (-OCH ₃)
~2.5	s	3H	Methyl (-CH ₃)

Solvent: CDCl₃,
Frequency: 400 MHz

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~192	Aldehyde Carbon (C=O)
~165	Pyridine Ring (C-6)
~158	Pyridine Ring (C-4)
~150	Pyridine Ring (C-2)
~125	Pyridine Ring (C-3)
~108	Pyridine Ring (C-5)
~54	Methoxy Carbon (-OCH ₃)
~22	Methyl Carbon (-CH ₃)

Solvent: CDCl₃, Frequency: 101 MHz

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Predicted Mass Spectrometry Data

m/z	Ion	Ionization Method
152.06	[M+H] ⁺	ESI+
174.04	[M+Na] ⁺	ESI+

ESI+: Electrospray Ionization
(Positive Mode)

Predicted fragmentation may involve the loss of the formyl group (-CHO) or a methyl radical (-CH₃) from the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Spectral Data

Wavenumber (ν) cm^{-1}	Functional Group Assignment
~2950-2850	C-H stretch (alkane)
~2830-2700	C-H stretch (aldehyde)
~1700	C=O stretch (aldehyde)
~1600, ~1470	C=C and C=N stretch (pyridine ring)
~1250	C-O-C stretch (aryl ether)

Experimental Protocols

The following are detailed experimental protocols for the synthesis and structural characterization of **6-methoxy-4-methylnicotinaldehyde**.

Synthesis: Vilsmeier-Haack Reaction

A plausible synthetic route for **6-methoxy-4-methylnicotinaldehyde** is the Vilsmeier-Haack formylation of 2-methoxy-4-methylpyridine.

Reagents:

- 2-methoxy-4-methylpyridine
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
- Cool the flask to 0 °C in an ice bath.
- Add POCl_3 dropwise with constant stirring.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.
- Dissolve 2-methoxy-4-methylpyridine in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.
- Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
- Neutralize the aqueous solution with a saturated solution of NaHCO_3 .
- Extract the product with DCM (3 x volume).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

Instrumentation: 400 MHz NMR spectrometer.

Sample Preparation:

- Accurately weigh 5-10 mg of purified **6-methoxy-4-methylnicotinaldehyde**.

- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

 ^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-15 ppm.

 ^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans: 1024-4096.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

Mass Spectrometry (ESI-MS)

Instrumentation: Quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ in a solvent mixture appropriate for ESI, typically containing 0.1% formic acid to promote protonation.

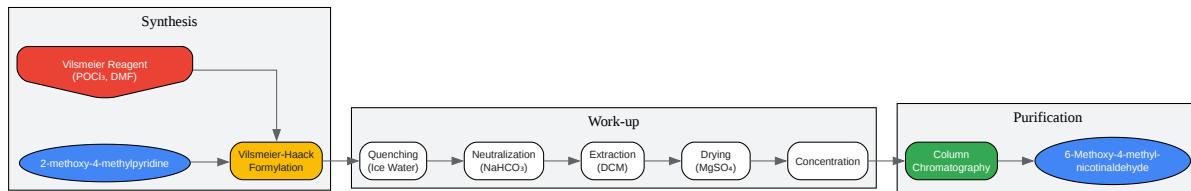
ESI-MS Acquisition Parameters:

- Ionization Mode: Positive ion mode ($[M+H]^+$).
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Desolvation Temperature: 250-400 °C.
- Mass Range: m/z 50-500.

Infrared (IR) Spectroscopy

Instrumentation: Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:


- Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
- Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

IR Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Visualization of Synthetic and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **6-methoxy-4-methylnicotinaldehyde**.

[Click to download full resolution via product page](#)

Caption: Synthetic and purification workflow for **6-methoxy-4-methylnicotinaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methoxy-4-methylnicotinaldehyde | 123506-66-1 [sigmaaldrich.com]
- 2. 6-Methoxy-4-methylnicotinaldehyde | 123506-66-1 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Structural Characterization of 6-Methoxy-4-methylnicotinaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047350#6-methoxy-4-methylnicotinaldehyde-structural-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com